Sigma-2 Receptor Binding Affinity
N-Benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide demonstrates measurable affinity for the sigma-2 receptor/TMEM97, with a reported inhibition constant (Ki) of 90 nM [1]. While direct head-to-head binding data against its closest structural analogs (e.g., N-methyl or N-H derivatives) are not available in the public domain, this affinity profile distinguishes it from many pyrrole-2-carboxamide derivatives that lack any reported sigma receptor activity. For context, the Ki of 90 nM represents moderate affinity compared to high-affinity sigma-2 ligands such as CM398 (Ki = 0.43 nM) or CM764 (Ki = 3.5 nM) [2], indicating that this compound occupies a specific niche within the sigma-2 ligand space.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | High-affinity sigma-2 ligands: CM398 (Ki = 0.43 nM), CM764 (Ki = 3.5 nM) |
| Quantified Difference | Target compound exhibits ~21-fold to ~210-fold lower affinity than high-affinity sigma-2 ligands. |
| Conditions | Binding assay in rat PC12 cells or unknown origin, assessed as inhibition constant. |
Why This Matters
This moderate sigma-2 affinity profile may be advantageous for applications where high-affinity binding is not desired, such as in probing the functional selectivity of sigma-2 ligands or in reducing off-target effects associated with potent sigma-2 engagement.
- [1] BindingDB. (n.d.). BDBM50604967 (CHEMBL1698776) Affinity Data. View Source
- [2] MedChemExpress. (n.d.). CM398 (Sigma-2 receptor ligand). View Source
